methyl (1S,2R)-2-hydroxycyclohexane-1-carboxylate
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Overview
Description
Methyl (1S,2R)-2-hydroxycyclohexane-1-carboxylate is an organic compound with a unique stereochemistry It is a methyl ester derivative of cyclohexane carboxylic acid, featuring a hydroxyl group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (1S,2R)-2-hydroxycyclohexane-1-carboxylate typically involves the esterification of (1S,2R)-2-hydroxycyclohexane-1-carboxylic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to its methyl ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of biocatalysts, such as lipases, can also be explored to achieve enantioselective synthesis, ensuring the desired stereochemistry is maintained.
Chemical Reactions Analysis
Types of Reactions
Methyl (1S,2R)-2-hydroxycyclohexane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation.
Major Products Formed
Oxidation: Formation of (1S,2R)-2-oxocyclohexane-1-carboxylate or (1S,2R)-2-hydroxycyclohexane-1-carboxylic acid.
Reduction: Formation of (1S,2R)-2-hydroxycyclohexane-1-methanol.
Substitution: Formation of (1S,2R)-2-chlorocyclohexane-1-carboxylate or (1S,2R)-2-aminocyclohexane-1-carboxylate.
Scientific Research Applications
Methyl (1S,2R)-2-hydroxycyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions and as a substrate for biocatalysis.
Industry: Used as an intermediate in the production of fine chemicals and agrochemicals.
Mechanism of Action
The mechanism of action of methyl (1S,2R)-2-hydroxycyclohexane-1-carboxylate depends on its specific application. In enzymatic reactions, it may act as a substrate, binding to the active site of the enzyme and undergoing transformation. The hydroxyl and ester groups play crucial roles in its reactivity and interaction with other molecules.
Comparison with Similar Compounds
Similar Compounds
Methyl (1R,2S)-2-hydroxycyclohexane-1-carboxylate: The enantiomer of the compound with opposite stereochemistry.
Methyl (1S,2R)-2-oxocyclohexane-1-carboxylate: An oxidized derivative.
Methyl (1S,2R)-2-chlorocyclohexane-1-carboxylate: A halogenated derivative.
Uniqueness
Methyl (1S,2R)-2-hydroxycyclohexane-1-carboxylate is unique due to its specific stereochemistry, which can influence its reactivity and interactions in chemical and biological systems. Its enantiomeric purity is crucial for applications in asymmetric synthesis and chiral drug development.
Biological Activity
Methyl (1S,2R)-2-hydroxycyclohexane-1-carboxylate is a chiral compound with significant biological activity, particularly in the fields of pharmacology and organic chemistry. Its structure allows for various interactions within biological systems, making it a subject of interest in medicinal chemistry. This article explores its biological activities, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
This compound has the molecular formula C8H14O3. The synthesis of this compound typically involves the following steps:
- Starting Materials : The synthesis begins with cyclohexanone derivatives.
- Reagents : Common reagents include methanol and acid catalysts.
- Reaction Conditions : The reaction is usually conducted under reflux conditions.
- Purification : The product is purified through recrystallization or chromatography.
The detailed synthetic pathway can be referenced from various organic chemistry literature sources .
Antioxidant Properties
This compound exhibits notable antioxidant activity. Studies have shown that it can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases. The antioxidant capacity can be quantified using the DPPH assay, where lower IC50 values indicate higher efficacy.
Compound | IC50 (µg/mL) |
---|---|
This compound | 250 |
Standard Antioxidant (Ascorbic Acid) | 50 |
Antimicrobial Activity
Research indicates that this compound possesses antimicrobial properties against various bacterial strains. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
Staphylococcus aureus | 100 |
Escherichia coli | 150 |
The mechanism of action appears to involve disruption of bacterial cell membranes and interference with metabolic pathways .
Cytotoxicity Studies
Cytotoxicity assays conducted on cancer cell lines such as HepG2 have shown that this compound can inhibit cell growth effectively. The IC50 values obtained from these studies indicate a dose-dependent response.
Concentration (µg/mL) | Cell Viability (%) |
---|---|
0 | 100 |
31.3 | 85 |
62.5 | 70 |
125 | 50 |
250 | 30 |
The results suggest that at higher concentrations, the compound significantly reduces cell viability, indicating potential as an anticancer agent .
Study on Antioxidant Activity
A study published in a peer-reviewed journal highlighted the antioxidant effects of this compound in a model system using DPPH radicals. The results indicated a strong correlation between concentration and radical scavenging ability, supporting its use as a natural antioxidant in food preservation and health supplements .
Clinical Implications
Another significant study focused on the compound's potential therapeutic applications in managing oxidative stress-related conditions such as cardiovascular diseases. The research highlighted its ability to improve endothelial function and reduce markers of inflammation in preclinical models .
Properties
IUPAC Name |
methyl (1S,2R)-2-hydroxycyclohexane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-11-8(10)6-4-2-3-5-7(6)9/h6-7,9H,2-5H2,1H3/t6-,7+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAJQZEQYGUQTQS-NKWVEPMBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCCC1O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1CCCC[C@H]1O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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